molecular formula C25H22N2O3 B11203912 1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11203912
M. Wt: 398.5 g/mol
InChI Key: SVDIELCXLAOHIR-UHFFFAOYSA-N
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Description

1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromene and an indole moiety, making it a significant molecule in various scientific research fields.

Preparation Methods

The synthesis of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves multiple steps, typically starting with the formation of the indole and chromene rings separately, followed by their spiro linkage. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives, such as:

The uniqueness of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific substitution pattern and the combination of chromene and indole moieties, which contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

1'-benzyl-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C25H22N2O3/c1-24(2)21-10-6-7-11-22(21)26(17-18-8-4-3-5-9-18)25(24)15-14-19-16-20(27(28)29)12-13-23(19)30-25/h3-16H,17H2,1-2H3

InChI Key

SVDIELCXLAOHIR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC5=CC=CC=C5)C

Origin of Product

United States

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